molecular formula C15H19N3 B13009289 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine

5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine

Cat. No.: B13009289
M. Wt: 241.33 g/mol
InChI Key: GHIVEZVOZNEGLJ-UHFFFAOYSA-N
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Description

5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common method is the reaction of 4-methyl-2-chloropyridine with N-phenyl-1-propanamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyridines with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex pyridine derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with the active sites of these targets. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    4-Methyl-2-phenylpyridine: Lacks the aminopropyl group, making it less versatile in terms of hydrogen bonding and interactions.

    5-(1-Aminopropyl)-2-methylpyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    N-Phenyl-4-methylpyridin-2-amine:

Uniqueness: 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine is unique due to the presence of both the aminopropyl and phenyl groups, which enhance its ability to interact with a wide range of molecular targets. This makes it a valuable compound in various fields, from organic synthesis to medicinal chemistry.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

5-(1-aminopropyl)-4-methyl-N-phenylpyridin-2-amine

InChI

InChI=1S/C15H19N3/c1-3-14(16)13-10-17-15(9-11(13)2)18-12-7-5-4-6-8-12/h4-10,14H,3,16H2,1-2H3,(H,17,18)

InChI Key

GHIVEZVOZNEGLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)NC2=CC=CC=C2)N

Origin of Product

United States

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